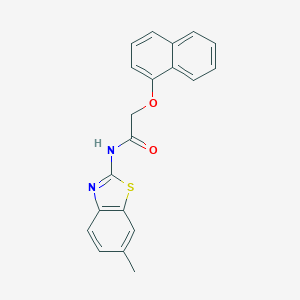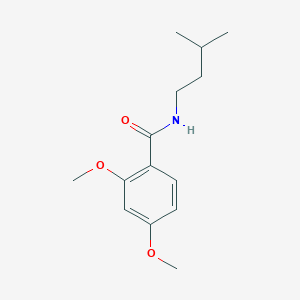
4-(2,4-dichlorophenoxy)-N-isopentylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-isopentylbutanamide, commonly known as dicamba, is a selective herbicide used to control broadleaf weeds in various crops. It was first introduced in the 1960s and has since become a widely used herbicide due to its effectiveness and low toxicity to animals and humans.
Wirkmechanismus
Dicamba works by mimicking the plant hormone auxin, which causes uncontrolled growth in sensitive plants, ultimately leading to their death. It is absorbed by the leaves and roots of the plant and then transported to the growing points, where it disrupts normal growth and development.
Biochemical and Physiological Effects:
Dicamba has been shown to have minimal toxicity to animals and humans, with no significant adverse effects observed in acute toxicity studies. However, it can cause eye and skin irritation if it comes into contact with these areas. In plants, dicamba can cause a range of physiological effects, including leaf curling, stem twisting, and abnormal growth.
Vorteile Und Einschränkungen Für Laborexperimente
Dicamba is a widely used herbicide due to its effectiveness and low toxicity. It is also relatively easy to apply and has a long residual activity, meaning it can control weeds for an extended period. However, its use can result in the development of herbicide-resistant weeds, which can be difficult to control.
Zukünftige Richtungen
There are several future directions for dicamba research, including the development of new formulations that reduce off-target movement and the investigation of dicamba's impact on soil health. Additionally, researchers are exploring the potential for dicamba to be used in combination with other herbicides to control herbicide-resistant weeds. There is also a growing interest in the use of dicamba for the control of invasive plant species, particularly in natural areas and conservation lands.
Conclusion:
In conclusion, dicamba is an effective and widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. Its mechanism of action involves mimicking the plant hormone auxin, which causes uncontrolled growth in sensitive plants. While dicamba has several advantages, including its effectiveness and low toxicity, its use can result in the development of herbicide-resistant weeds. Future research will focus on developing new formulations, investigating its impact on soil health, and exploring its potential for controlling invasive plant species.
Synthesemethoden
Dicamba can be synthesized through various methods, but the most common method involves the reaction of 2,4-dichlorophenol with isopentyl alcohol in the presence of a base such as potassium hydroxide. The resulting product is then reacted with butyric anhydride to form dicamba.
Wissenschaftliche Forschungsanwendungen
Dicamba has been extensively studied for its herbicidal properties and its impact on the environment. It has been found to be effective in controlling broadleaf weeds in various crops, including soybeans, cotton, and corn. Dicamba is also being researched for its potential use in controlling invasive plant species and for its impact on non-target plants and animals.
Eigenschaften
Molekularformel |
C15H21Cl2NO2 |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
4-(2,4-dichlorophenoxy)-N-(3-methylbutyl)butanamide |
InChI |
InChI=1S/C15H21Cl2NO2/c1-11(2)7-8-18-15(19)4-3-9-20-14-6-5-12(16)10-13(14)17/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
MZYRTAZRUYYRGS-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CC(C)CCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



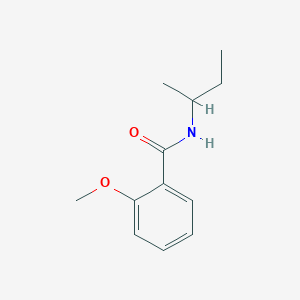
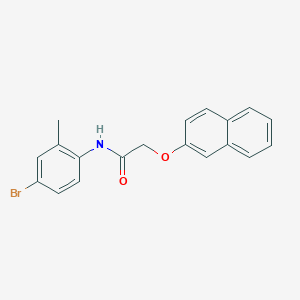
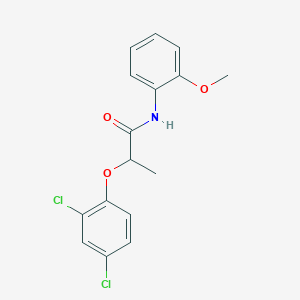
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)

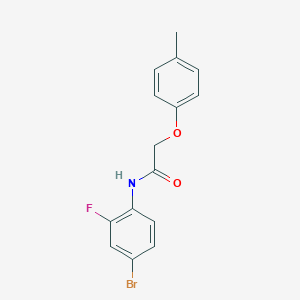

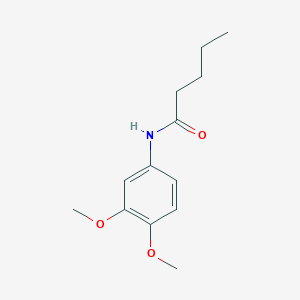
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)
![Phenyl 2-[(cyclohexylcarbonyl)oxy]benzoate](/img/structure/B291326.png)
